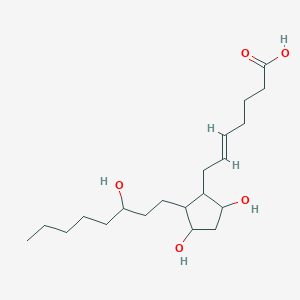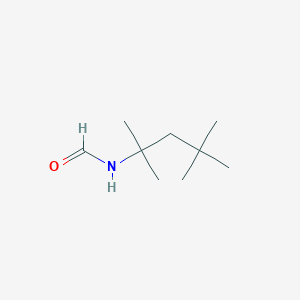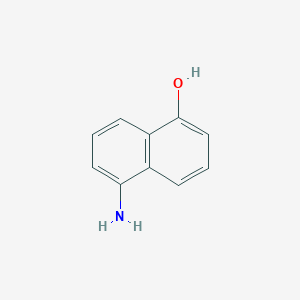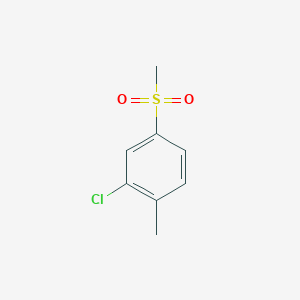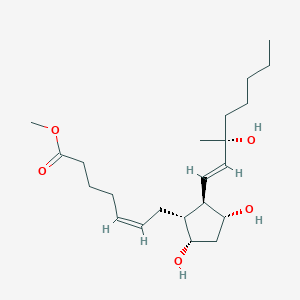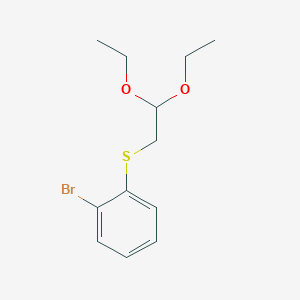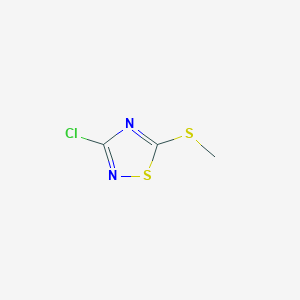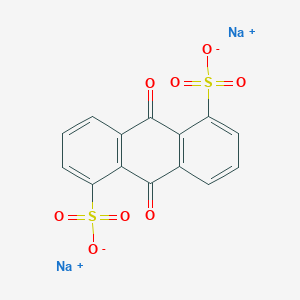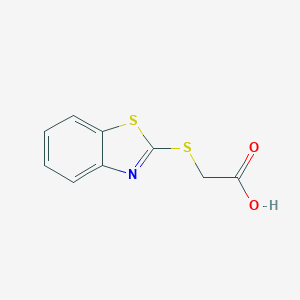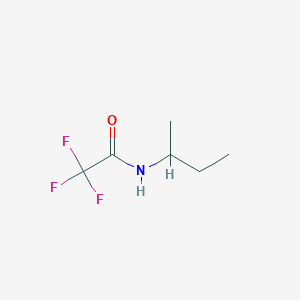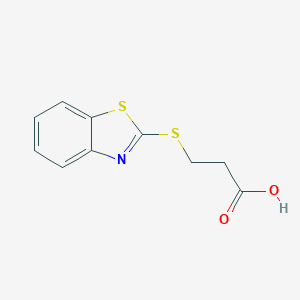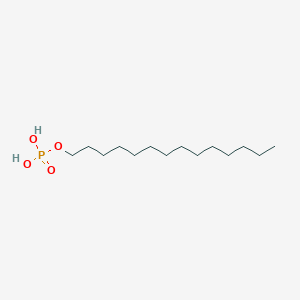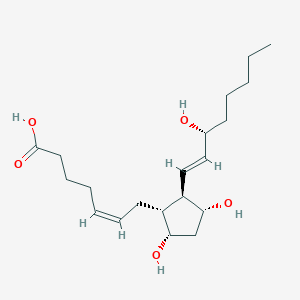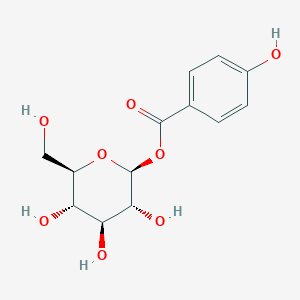
4-Hydroxybenzoyl glucose
Vue d'ensemble
Description
4-Hydroxybenzoyl glucose, also known as 1-O-P-hydroxybenzoyl-β-D-glucose, is a member of the class of compounds known as hexoses . It is a natural compound isolated from the fruits of Luffa cylindrica (L.) Roem .
Synthesis Analysis
In a study, synthetic biology was applied to metabolically engineer Pseudomonas taiwanensis VLB120 to produce 4-hydroxybenzoate from glucose, xylose, or glycerol as sole carbon sources . Genes encoding a 4-hydroxybenzoate production pathway were integrated into the host genome and the flux toward the central precursor tyrosine was enhanced by overexpressing genes encoding key enzymes of the shikimate pathway .Molecular Structure Analysis
4-Hydroxybenzoyl glucose is a hexose, a monosaccharide in which the sugar unit is a six-carbon containing moiety . Its molecular formula is C13H16O8 .Chemical Reactions Analysis
In the production of 4-hydroxybenzoate, the flux toward tryptophan biosynthesis was decreased by introducing a P290S point mutation in the trpE gene, and degradation pathways for 4-hydroxybenzoate, 4-hydroxyphenylpyruvate and 3-dehydroshikimate were knocked out .Physical And Chemical Properties Analysis
4-Hydroxybenzoyl glucose is soluble in water and is a very weakly acidic compound based on its pKa .Applications De Recherche Scientifique
Biotechnological Production
4-Hydroxybenzoic acid (4-HBA) derivatives, such as 4-Hydroxybenzoyl glucose, have significant industrial applications. Lenzen et al. (2019) highlighted the engineered production of 4-hydroxybenzoate from glucose using Pseudomonas taiwanensis VLB120. This method presents a sustainable alternative to traditional fossil resource-based production, offering environmentally friendly production conditions (Lenzen et al., 2019).
Versatile Platform Intermediate
Wang et al. (2018) discussed the role of 4-HBA as a promising intermediate for value-added bioproducts with potential applications in various fields like food, cosmetics, and pharmaceuticals. They emphasized the development of biosynthetic techniques for producing 4-HBA and 4-HBA-based products, utilizing synthetic biology and metabolic engineering (Wang et al., 2018).
Metabolic Pathway Analysis
Tian et al. (2018) conducted genomic analysis of Microbulbifer sp. Strain A4B-17, focusing on the metabolic pathways for 4-Hydroxybenzoic acid synthesis. This study offers insights into the biosynthesis of 4-HBA and its esters, crucial for applications in the synthesis of liquid crystals and preservatives in various industries (Tian et al., 2018).
Microbial Coculture Systems
Zhang et al. (2015) explored the use of engineered microbial coculture systems for the production of biochemical products, including 4-hydroxybenzoic acid. This approach addresses limitations in single microbial cell engineering and enhances the utilization of renewable resources like lignocellulose (Zhang et al., 2015).
Biosynthesis from Renewable Resources
Zhu et al. (2015) reviewed the progress in biosynthesis of 4-HBA from renewable resources, particularly focusing on plant and microbial sources. They highlighted the challenges and potential of these biosynthetic methods in addressing environmental pollution and petroleum shortage (Zhu et al., 2015).
Orientations Futures
The efficient conversion of bio-based substrates into 4-hydroxybenzoate by engineered Pseudomonas taiwanensis strains brings the renewable production of aromatics one step closer . This suggests that similar strategies could potentially be used for the production of 4-Hydroxybenzoyl glucose in the future.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGDGASXRARSP-HMUNZLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxybenzoyl)glucose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



